Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-
Description
Significance of Polycyclic Aromatic Heterocycles in Contemporary Organic Chemistry
Polycyclic aromatic heterocycles (PAHs) are organic compounds containing multiple fused aromatic rings, where at least one carbon atom in the ring is replaced by a heteroatom such as oxygen, nitrogen, or sulfur. This class of compounds is of paramount importance in contemporary organic chemistry due to its rich and diverse electronic properties. The presence of heteroatoms introduces polarity and alters the energy levels of the molecular orbitals, leading to unique photophysical and electronic behaviors.
Dibenzofuran (B1670420), a heterocyclic compound consisting of a central furan (B31954) ring fused to two benzene (B151609) rings, is a prime example of a PAH with significant potential in materials science. Its rigid and planar structure promotes strong intermolecular interactions, which are crucial for efficient charge transport in organic semiconductor devices. Furthermore, the oxygen heteroatom in the furan ring can influence the molecule's electron-donating or -accepting character, allowing for fine-tuning of its electronic properties through chemical modification.
Historical Context and Evolution of Dibenzofuran and Biphenyl (B1667301) Derivatives in Functional Materials Science
The journey of dibenzofuran and biphenyl derivatives from laboratory curiosities to key components in functional materials is a testament to the progress in synthetic organic chemistry and materials science. Initially, dibenzofuran was primarily of interest from a fundamental chemical perspective, with studies focusing on its synthesis and basic reactivity. Similarly, biphenyl, a simple aromatic hydrocarbon consisting of two connected phenyl rings, was a well-known organic compound with limited practical applications in its early days.
The turning point for these scaffolds came with the rise of organic electronics. Researchers began to recognize that the rigid and conjugated nature of these molecules made them excellent candidates for charge-transporting and light-emitting materials. Early research in the latter half of the 20th century laid the groundwork for understanding the structure-property relationships in these systems. For instance, the ability to functionalize the dibenzofuran and biphenyl cores at various positions allowed for the systematic tuning of their electronic energy levels, solubility, and solid-state packing. This evolution in understanding transformed these once-simple molecules into versatile building blocks for the creation of complex and highly functional organic materials.
Research Trajectories and Academic Focus on Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- and Related Architectures
Current research efforts are directed towards the rational design and synthesis of novel dibenzofuran and biphenyl-based materials with enhanced performance characteristics. The compound at the center of this article, Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- , exemplifies this trend. This specific molecular architecture is of high interest for several reasons:
Extended Conjugation: The connection of the dibenzofuran unit to a biphenyl moiety significantly extends the π-conjugated system of the molecule. This extended conjugation is expected to lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for applications in light-emitting devices.
Tunable Electronic Properties: The presence of a bromine atom on the terminal phenyl ring of the biphenyl unit provides a handle for further chemical modification. The bromo group can be readily converted to other functional groups via cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical properties. This versatility is crucial for optimizing the performance of organic electronic devices.
Host Materials for OLEDs: The high triplet energy of the dibenzofuran core makes its derivatives, including the target compound, promising candidates as host materials in phosphorescent OLEDs (PhOLEDs). A high triplet energy host is essential to efficiently confine the triplet excitons on the phosphorescent guest emitter, leading to high device efficiency. Research has shown that modifying dibenzofuran with biphenyl units can lead to host materials with high triplet energies, making them suitable for blue PhOLEDs. skku.edu
Charge Transport Properties: The rigid and planar nature of the dibenzofuran and biphenyl units is expected to facilitate efficient charge transport. The specific linkage between these two units in Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- will influence the molecular packing in the solid state, which in turn will affect the charge carrier mobility.
Below is a hypothetical data table illustrating the kind of physicochemical properties that would be of interest for this compound in the context of organic materials research.
| Property | Predicted Value/Characteristic | Significance in Organic Materials |
| Molecular Formula | C24H15BrO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 400.28 g/mol | Important for characterization and calculations. |
| Appearance | White to off-white solid | Basic physical property. |
| Melting Point | > 200 °C (estimated) | High melting point suggests thermal stability. |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Crucial for solution-based processing of thin films. |
| HOMO Level | ~ -5.6 eV (estimated) | Determines the energy required to remove an electron (hole injection). |
| LUMO Level | ~ -2.4 eV (estimated) | Determines the energy gained when an electron is added (electron injection). |
| Triplet Energy (ET) | > 2.8 eV (estimated) | A high triplet energy is critical for use as a host material in blue PhOLEDs. |
The academic focus on molecules like Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- is driven by the need for new materials that can push the boundaries of organic electronics. By combining the advantageous properties of different aromatic scaffolds, researchers aim to create materials with superior performance, stability, and processability. The continued exploration of such complex molecular architectures will undoubtedly pave the way for future innovations in this exciting field.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrO/c25-20-12-9-17(10-13-20)16-5-7-18(8-6-16)19-11-14-24-22(15-19)21-3-1-2-4-23(21)26-24/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKVISGIELVVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256272 | |
| Record name | 2-(4′-Bromo[1,1′-biphenyl]-4-yl)dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084334-69-9 | |
| Record name | 2-(4′-Bromo[1,1′-biphenyl]-4-yl)dibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1084334-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4′-Bromo[1,1′-biphenyl]-4-yl)dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dibenzofuran, 2 4 Bromo 1,1 Biphenyl 4 Yl and Analogs
Strategies for Dibenzofuran (B1670420) Core Formation
The construction of the dibenzofuran core is a pivotal step in the synthesis of the target molecule. Various modern synthetic methods have been developed to achieve this with high efficiency and selectivity.
Palladium-Catalyzed C-O Cyclization Approaches
Palladium-catalyzed reactions are powerful tools for the formation of C-O bonds, leading to the dibenzofuran skeleton. One common strategy involves the intramolecular cyclization of 2-arylphenols. This approach often utilizes a palladium catalyst to facilitate the direct C-H activation of the aryl ring, followed by coupling with the phenolic oxygen.
Recent advancements have demonstrated the synthesis of 2-arylbenzofurans through the palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides. mdpi.comnih.gov While this method focuses on benzofurans, the underlying principles of palladium-catalyzed C-H activation and subsequent C-C or C-O bond formation are transferable to the synthesis of more complex dibenzofuran systems. The reaction typically proceeds under aerobic conditions and is sensitive to the electronic nature of the substituents on the arylating agent. nih.gov
A plausible pathway to the dibenzofuran core of the target molecule could involve the synthesis of a 2-hydroxybiphenyl derivative, followed by a palladium-catalyzed intramolecular C-O cyclization. The synthesis of 2-arylphenols can be conveniently achieved from aryl iodides and 6-diazo-2-cyclohexenones via a tandem palladium-catalyzed cross-coupling/aromatization reaction. nih.gov
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | CuCl₂ (2 eq) | 1,2-DCE | 80 | Moderate to High | mdpi.comnih.gov |
| Pd(OAc)₂ | Air | Various | Various | Good | mdpi.comnih.gov |
Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation for Arylbenzofuran Synthesis
Negishi Coupling and Related Cross-Coupling Methodologies
Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, offers a versatile route to biaryl compounds, the precursors for dibenzofurans. A highly efficient one-pot, four-step procedure for the synthesis of dibenzofurans has been developed, which includes a directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNA)r. nih.govresearchgate.net This methodology utilizes readily available fluoroarenes and 2-bromophenyl acetates to construct the dibenzofuran core. nih.govresearchgate.net
The reaction sequence begins with the ortho-lithiation of a fluoroarene, followed by transmetalation with a zinc salt to form an organozinc intermediate. This intermediate then undergoes a palladium-catalyzed Negishi cross-coupling with a 2-bromophenyl acetate (B1210297) to form a biaryl acetate. nih.gov In situ deprotection of the acetyl group reveals a biaryl phenol, which then undergoes a rapid intramolecular SNAr reaction under basic conditions to furnish the dibenzofuran. nih.gov
The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the synthesis of biaryls and has been applied to the synthesis of benzofuran (B130515) derivatives containing a biaryl moiety. nih.gov This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. nih.gov For instance, 2-(4-bromophenyl)benzofuran (B12281498) can be coupled with various arylboronic acids in good yields using a palladium(II) complex as a catalyst in an aqueous medium. nih.gov This strategy could be adapted to first construct the 2-(biphenyl-4-yl)dibenzofuran skeleton, which can then be selectively brominated.
| Coupling Reaction | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Negishi | Pd catalyst | KOtBu | THF, then DMF | 70, then 120 | 39-65 | nih.govresearchgate.net |
| Suzuki | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | Good to Excellent | nih.gov |
Table 2: Cross-Coupling Methodologies for Biaryl and Dibenzofuran Synthesis
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For dibenzofurans, the cyclization of diaryl ethers is a common and effective strategy. Gold(I)-NHC complexes have been shown to catalyze the migratory cyclization of 2-alkynylaryl ethers to produce benzofurans. rsc.org This type of catalysis activates the alkyne for nucleophilic attack by the ether oxygen, leading to the fused ring system.
Another approach involves a palladium-catalyzed carbonylative cyclization. For example, 2-alkynylanilines can react with aryl iodides under a carbon monoxide atmosphere in the presence of a palladium catalyst to form N-acyl indoles. rsc.org While this example leads to an indole, similar palladium-catalyzed carbonylative cyclization strategies could be envisioned for the synthesis of dibenzofuranones from appropriate precursors, which could then be reduced to the dibenzofuran core.
Regioselective Bromination and Halogenation Techniques
The introduction of a bromine atom at the 4'-position of the biphenyl (B1667301) moiety is a critical step in the synthesis of the target compound. This requires highly regioselective halogenation methods.
Bromination of Dibenzofuran Derivatives using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heteroaromatic compounds. missouri.eduwikipedia.orgorganic-chemistry.org The regioselectivity of the bromination is often influenced by the electronic properties of the substituents on the aromatic ring and the reaction conditions. For electron-rich aromatic compounds like phenols and anilines, bromination with NBS can proceed readily. missouri.edu
In the context of dibenzofuran, direct bromination can be challenging to control due to the presence of multiple reactive positions. However, by carefully controlling the stoichiometry of NBS and the reaction conditions, it is possible to achieve selective monobromination. For instance, the bromination of 2,2'-bifuran (B1329537) with two equivalents of NBS leads to the formation of 5,5'-dibromo-2,2'-bifuran, which can then be used in Suzuki coupling reactions to introduce aryl substituents. semanticscholar.org
Strategic Introduction of Bromine into Biphenyl Moieties
The regioselective halogenation of biphenyls is a well-established field. researchgate.net The position of bromination is directed by the existing substituents on the biphenyl rings. For the target molecule, the bromine needs to be introduced at the 4'-position. A common strategy would be to perform an electrophilic aromatic substitution on a 4-phenyldibenzofuran (B1599384) precursor. The directing effect of the dibenzofuranyl group would need to be considered.
Alternatively, and perhaps more strategically, the bromo-substituent can be incorporated into one of the coupling partners prior to the formation of the biphenyl linkage. For example, a Suzuki-Miyaura coupling could be performed between a dibenzofuran-2-boronic acid and 1-bromo-4-iodobenzene, where the iodine would be the more reactive site for the coupling reaction, leaving the bromine intact. Another approach is to use a pre-formed 4'-bromobiphenyl boronic acid derivative in a coupling reaction with a 2-halodibenzofuran. This ensures the bromine is in the correct position from the outset. The synthesis of various biphenyl derivatives through Suzuki-Miyaura coupling of (bromomethyl)phenylboronic acid pinacol (B44631) esters has been demonstrated, showcasing the versatility of this approach in constructing functionalized biphenyls. gre.ac.uk
| Reagent | Substrate | Conditions | Product | Reference |
| NBS | 2,2'-Bifuran | 2 eq. NBS | 5,5'-Dibromo-2,2'-bifuran | semanticscholar.org |
| NBS | Electron-rich aromatics | Various | Monobrominated products | missouri.edu |
| Br₂ | Biphenyl | AlBr₃ | Polybrominated biphenyls | rsc.org |
Table 3: Selected Bromination Methods for Aromatic Compounds
Construction of Biphenyl Linkages via Cross-Coupling Reactions
The synthesis of the biphenyl core within "Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-" and its analogs relies heavily on modern cross-coupling methodologies. These reactions facilitate the formation of carbon-carbon bonds between aryl moieties, a critical step in assembling the target molecular architecture.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of boronic acid reagents. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (like an arylboronic acid or ester) with an organohalide. nih.gov
In the context of synthesizing the target compound, the Suzuki coupling could be approached in two primary ways: coupling a 2-halodibenzofuran derivative with (4'-bromobiphenyl)-4-ylboronic acid, or coupling a 2-(dibenzofuran)boronic acid derivative with a 4-bromo-4'-halobiphenyl. A closely related synthesis of 2-arylbenzo[b]furans was achieved by coupling 2-(4-bromophenyl)benzofuran with various arylboronic acids. nih.gov This reaction proceeded efficiently in an ethanol/water mixture at 80 °C using a palladium(II) catalyst and potassium carbonate as the base. nih.gov
The choice of catalyst, base, and solvent system is crucial for achieving high yields. Common catalytic systems include Pd(PPh₃)₄ or palladacycles like CataCXium A, often paired with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane, toluene, or 2-MeTHF, frequently with an aqueous component. nih.govmdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 85 | mdpi.com |
| 2-(4-bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Palladium(II) complex (3) | K₂CO₃ | EtOH/H₂O | 80 | 91 | nih.gov |
| ortho-Bromoaniline derivative | Benzyl boronic ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 95 | nih.gov |
Ullman and Other Aryl-Aryl Coupling Reactions
The Ullman reaction is a classical method for synthesizing symmetric biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. rsc.org Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper powder. rsc.org For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474) can be achieved by heating 1-iodo-2-nitrobenzene (B31338) with copper powder in a sand bath at very high temperatures, demonstrating a solvent-free approach. rsc.org
Modern advancements have led to the development of more efficient, ligand-assisted copper-catalyzed Ullman couplings that can proceed under milder conditions. These reactions often utilize copper salts and various ligands to facilitate the catalytic cycle. researchgate.net Beyond traditional copper catalysis, other transition metals have been explored for Ullman-type couplings. A novel rhodium-catalyzed one-pot Ullman homo-coupling reaction has been developed using Grignard reagents. beilstein-archives.org In this process, an aryl bromide is treated with magnesium to form the Grignard reagent in situ, which then undergoes homo-coupling in the presence of a rhodium catalyst like RhCl(PPh₃)₃ to yield the corresponding biphenyl derivative. beilstein-archives.org This method has proven effective for bromobenzenes bearing electron-donating groups, affording good yields. beilstein-archives.org
Protecting Group-Free Approaches to Biphenyl Derivatives
Modern synthetic strategies increasingly favor "protecting group-free" synthesis to improve efficiency by reducing the number of reaction steps, thus saving time and resources. neliti.com A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, preventing it from interfering with subsequent reactions. neliti.com The development of chemoselective reactions that can tolerate sensitive functional groups eliminates the need for these protection-deprotection sequences.
The Suzuki-Miyaura coupling is particularly amenable to protecting group-free strategies due to its high functional group tolerance. nih.gov Research has demonstrated the successful Suzuki coupling of unprotected ortho-bromoanilines with a variety of boronic esters. nih.govrsc.org This is significant because the free amine group (-NH₂) is often protected in such reactions to prevent side reactions. By carefully selecting the catalyst and reaction conditions, the C-C bond formation can proceed with high selectivity and yield, leaving the amine group intact. nih.gov This approach not only streamlines the synthesis but also aligns with the principles of green chemistry by minimizing waste. rsc.org The ability to perform these couplings on substrates with exposed hydroxyl or amino groups highlights the robustness of modern cross-coupling protocols. nih.govrsc.org
Derivatization and Further Functionalization of the Chemical Compound's Scaffold
Once the core structure of "Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl)-4-yl)-" is assembled, further derivatization can be undertaken to modify its properties. This involves site-selective reactions on the aromatic scaffold or transformations that alter the nature of the aromatic system itself.
Site-Selective Substitution Reactions
The dibenzofuran nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups at specific positions. The inherent reactivity of the dibenzofuran ring system directs incoming electrophiles to predictable locations. Studies on the halogenation of dibenzofuran have shown that substitution can be selectively targeted to the 1-, 2-, 3-, or 4-positions, depending on the reaction conditions and reagents used. nih.gov
Electrophilic substitution reactions such as bromination, formylation, and acylation have been investigated on related benzofuran-containing macrocycles. rsc.org For the dibenzofuran scaffold specifically, electrophilic attack generally favors the 2- and 8-positions, followed by the 3- and 7-positions, due to electronic activation from the oxygen atom. The presence of the bulky biphenyl substituent at the 2-position in the target compound would sterically hinder attack at the adjacent 1- and 3-positions, likely directing further substitution to positions on the other benzene (B151609) ring of the dibenzofuran core (e.g., the 8-position) or on the terminal bromophenyl ring.
Table 2: Potential Site-Selective Functionalization Reactions
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Introduction of an additional bromine atom, likely at the 8-position of the dibenzofuran core. |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂), a precursor for an amino group. |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Introduction of an acyl group (R-C=O), creating a ketone derivative. |
Oxidative and Reductive Transformations of the Aromatic System
The aromatic system of dibenzofuran can undergo oxidative and reductive transformations, altering the core structure. Fungal biotransformation studies on dibenzofuran have shown that oxidation can occur through enzymatic action. nih.govresearchgate.net This process typically begins with hydroxylation at various positions on the aromatic rings, leading to mono- and dihydroxylated dibenzofuran derivatives such as 2,7-dihydroxydibenzofuran and 2,8-dihydroxydibenzofuran. nih.govresearchgate.net
More aggressive oxidation can lead to the cleavage of one of the aromatic rings. nih.govresearchgate.net For example, the filamentous fungus Paecilomyces lilacinus has been shown to cleave the dibenzofuran ring system, yielding products such as benzo[b]furo[3,2-d]-2-pyrone-6-carboxylic acid. nih.govresearchgate.net While these are examples of biological oxidation, similar transformations can be pursued using chemical oxidants in a laboratory setting to generate novel derivatives with altered electronic and structural properties. Reductive transformations, such as catalytic hydrogenation or Birch reduction, could be employed to saturate one or more of the aromatic rings, leading to partially or fully hydrogenated dibenzofuran scaffolds. These reactions would fundamentally change the planarity and electronic nature of the molecule.
Enantioselective and Diastereoselective Synthesis of Analogues
The development of synthetic methodologies for analogs of Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- places significant emphasis on the control of stereochemistry. The structural complexity and biological relevance of dibenzofuran derivatives often hinge on their three-dimensional arrangement. Chirality in these analogs can manifest as traditional point chirality (stereocenters) within the dibenzofuran core or its substituents, or as axial chirality (atropisomerism) arising from restricted rotation around the C-C single bond of the biaryl system. Consequently, advanced synthetic strategies increasingly focus on enantioselective and diastereoselective approaches to yield stereochemically pure compounds.
A prominent strategy for the highly stereocontrolled synthesis of dibenzofuran analogs involves biocatalysis. Engineered heme-containing proteins, for instance, have been employed as effective biocatalysts for carbene transfer reactions. rochester.edu One such application is the asymmetric cyclopropanation of benzofurans using engineered myoglobin (B1173299) variants. This method allows for the construction of stereochemically rich 2,3-dihydrobenzofuran (B1216630) scaffolds with exceptional levels of stereoselectivity. rochester.edu Research has demonstrated that engineered myoglobin catalysts can mediate this transformation to afford tricyclic products in high yields and with outstanding diastereomeric and enantiomeric purity, often exceeding 99.9% for both de and ee. rochester.edu The high degree of stereocontrol is attributed to the specific arrangement of amino acid residues in the catalyst's active site, which dictates the trajectory of the interacting substrates. rochester.edu
The following table summarizes the performance of selected engineered myoglobin catalysts in the cyclopropanation of benzofuran, highlighting the exceptional stereoselectivity achieved.
| Catalyst | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Mb(H64V,V68A) | 85 | >99.9 | >99.9 | rochester.edu |
| Mb(H64A,V68A) | 91 | >99.9 | >99.9 | rochester.edu |
| Mb(H64G,V68A) | 94 | >99.9 | >99.9 | rochester.edu |
In addition to creating stereocenters, a significant challenge lies in the atroposelective synthesis of the biaryl moiety present in the target compound and its analogs. The controlled construction of axially chiral biaryls is a focal point of modern organic synthesis. researchgate.net Methodologies such as palladium-catalyzed enantioselective C-H activation have emerged as powerful tools for synthesizing axially chiral 2-hydroxybiaryls, which are structural precursors to the biaryl system in more complex dibenzofuran analogs. acs.org Furthermore, bifunctional organocatalysts have demonstrated significant utility in the enantioselective construction of axially chiral compounds by translating a specific molecular conformation, recognized through multipoint interactions with the catalyst, into stable axial chirality. nih.gov
More sophisticated approaches can simultaneously generate both central and axial chirality. For example, catalytic asymmetric tandem cyclizations have been developed to synthesize complex heterocyclic systems like 1,2-dihydrobenzofuro[3,2-b]pyridines. nih.gov These reactions, often mediated by chiral N,N'-dioxide-lanthanide complexes, can proceed through a cascade of cycloaddition and electrocyclization steps to build intricate molecular architectures with precisely controlled stereochemistry at multiple points, including newly formed stereocenters and chiral axes. nih.gov Such advanced strategies represent the frontier in synthesizing complex dibenzofuran analogs with complete stereochemical control.
Electronic and Optoelectronic Properties for Advanced Materials Applications
Photophysical Characterization
The photophysical properties of a molecule are fundamental to its potential use in optoelectronic devices like organic light-emitting diodes (OLEDs) or sensors. This characterization typically involves a suite of spectroscopic and analytical techniques.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is employed to determine the wavelengths of light a molecule absorbs, which corresponds to electronic transitions from the ground state to excited states. For conjugated aromatic systems like Dibenzofuran (B1670420), 2-(4'-bromo[1,1'-biphenyl]-4-yl)-, one would expect characteristic absorption bands in the UV or near-UV region, corresponding to π-π* transitions. Specific values for the absorption maxima (λmax) and molar extinction coefficients (ε) are essential for understanding the compound's light-harvesting capabilities. Regrettably, no published spectra or specific absorption data for this compound could be located.
Fluorescence and Phosphorescence Emission Spectroscopy
Emission spectroscopy reveals the wavelengths of light a molecule emits after being excited. This provides insight into the nature of the excited states and the efficiency of radiative decay. Fluorescence is spin-allowed emission from the lowest singlet excited state (S₁), while phosphorescence is spin-forbidden emission from the lowest triplet excited state (T₁). Data on the emission maxima (λem) in various solvents are critical for determining the color of emitted light and potential applications. No specific fluorescence or phosphorescence spectra for Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- have been reported.
Determination of Quantum Yields and Radiative Efficiencies
The fluorescence quantum yield (ΦF) is a crucial measure of a material's emission efficiency, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications in lighting and displays. The determination of this value requires careful experimental measurements. The scientific literature does not currently contain reported quantum yield values for this specific dibenzofuran derivative.
Solvatochromic Effects and Environmental Responsiveness
Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect can provide valuable information about the difference in dipole moment between the ground and excited states of a molecule. An analysis of solvatochromic shifts is important for tuning the emission color and for sensing applications. However, no studies on the solvatochromic behavior of Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- were found.
Charge Transport and Energy Transfer Mechanisms
Understanding the electronic structure and energy levels of a molecule is key to predicting its ability to transport charge carriers (electrons and holes) and participate in energy transfer processes, which are vital for the functioning of electronic devices.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's electronic properties. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy gap between the HOMO and LUMO levels is a key parameter that influences the molecule's absorption and emission wavelengths and its electrical conductivity. These energy levels are typically determined through a combination of electrochemical measurements (like cyclic voltammetry) and computational chemistry (like Density Functional Theory, DFT). No specific values for the HOMO, LUMO, or the energy gap for Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- are available in the reviewed literature.
Despite a comprehensive search for scholarly articles and research data, there is no publicly available scientific literature detailing the electronic and optoelectronic properties or the applications in advanced materials of the specific chemical compound "Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-".
General research on the broader class of dibenzofuran derivatives indicates their potential utility in organic electronics, particularly as host materials in Organic Light-Emitting Diodes (OLEDs) due to their characteristic high triplet energy levels. Dibenzofuran moieties are known to be incorporated into larger molecular structures to enhance thermal stability and influence charge transport properties.
However, without specific studies on "Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-", it is not possible to provide scientifically accurate information regarding its:
Triplet Energy Levels: The triplet energy is a critical parameter for host materials in phosphorescent OLEDs, as it must be higher than that of the phosphorescent emitter to ensure efficient energy transfer and prevent back-transfer, which would quench the emission. While dibenzofuran itself has a high triplet energy, the specific value for this derivative, and how it is influenced by the 4'-bromo[1,1'-biphenyl]-4-yl substituent, is not documented.
Exciton Management and Charge Recombination: The efficiency of organic electronic devices is heavily dependent on the management of excitons (bound electron-hole pairs) and the control of charge recombination processes. The molecular structure of "Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-" would certainly influence these processes, but no experimental or theoretical data are available to describe these dynamics.
Application Design Principles in Organic Electronic Devices:
OLEDs: While one could speculate on its potential as a host material, there are no published reports on its performance in OLED devices, nor any design principles derived from its specific properties.
OPVs: The suitability of this compound as a donor or acceptor material in Organic Photovoltaics (OPVs) is unknown. Key parameters such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine its viability in a donor-acceptor pair, have not been reported.
OFETs: Similarly, there is no information on the charge carrier mobility or other semiconductor properties of "Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-" that would allow for an assessment of its potential in Organic Field-Effect Transistors (OFETs).
Advanced Computational and Theoretical Investigations of Molecular Structure and Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its balance of accuracy and computational cost. For a molecule like Dibenzofuran (B1670420), 2-(4'-bromo[1,1'-biphenyl]-4-yl)-, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. rsc.org This calculation minimizes the energy of the molecule by adjusting the positions of its atoms, yielding precise information on bond lengths, bond angles, and dihedral angles.
Commonly used functionals, such as B3LYP, are often paired with Pople-style basis sets like 6-311G(d,p) to perform these calculations. rsc.org For systems with significant non-covalent interactions, such as the π-stacking that can occur in polyaromatic systems, dispersion-corrected functionals (e.g., B3LYP-D3) are crucial for achieving accurate geometries, particularly for the torsional angles between the aromatic rings. rsc.orgsemanticscholar.org
Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. This includes calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. physchemres.org
Table 1: Illustrative DFT-Calculated Geometric Parameters for Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- (Note: The following table is a representative example of parameters that would be obtained from a DFT calculation. Specific values for this compound are not publicly available.)
| Parameter | Description | Calculated Value |
|---|---|---|
| d(C-C)biphenyl | Inter-ring C-C bond length in biphenyl (B1667301) | [Data not publicly available] |
| d(C-Br) | Carbon-Bromine bond length | [Data not publicly available] |
| a(C-C-C)dibenzofuran | Representative bond angle in dibenzofuran | [Data not publicly available] |
| τ(dihedral)biphenyl | Torsional angle between biphenyl rings | [Data not publicly available] |
| EHOMO | Energy of Highest Occupied Molecular Orbital | [Data not publicly available] |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | [Data not publicly available] |
Ab initio methods, Latin for "from the beginning," are calculations based on first principles without the use of empirical data. The Hartree-Fock (HF) method is the most fundamental of these. arxiv.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF provides a valuable, computationally less intensive starting point for more complex methods and is useful for calculating fundamental electronic properties. researchgate.net
For Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-, an HF calculation would yield a baseline understanding of its electronic wavefunction and orbital energies. Properties such as the molecular dipole moment and the distribution of electron density can be determined. Comparing HF results with those from DFT can help quantify the importance of electron correlation effects on the molecule's structure and properties. researchgate.net
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths that correspond to peaks in a UV-Vis absorption spectrum. researchgate.net For the subject molecule, a TD-DFT calculation would predict the wavelength of maximum absorption (λmax), providing insight into its color and photophysical properties.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted NMR spectra are invaluable for confirming experimentally determined structures. nih.govmdpi.com
Table 2: Predicted Spectroscopic Data for Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- (Note: This table illustrates the type of data generated from computational predictions. Specific values for this compound are not publicly available.)
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (nm) | [Data not publicly available] |
| ¹H NMR (DFT/GIAO) | δ (ppm) for aromatic protons | [Data not publicly available] |
Molecular Conformation and Intermolecular Interactions
The biological activity and material properties of molecules are governed not only by their electronic structure but also by their three-dimensional shape and how they interact with each other.
By performing a series of constrained geometry optimizations at fixed dihedral angles, a rotational energy profile can be constructed. rsc.org This profile reveals the energy of the planar transition state and the energy minimum of the twisted ground state, thereby defining the rotational energy barrier. researchgate.net Understanding these torsional dynamics is critical, as the planarity of the biphenyl system directly influences the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule. nih.gov
How individual molecules pack together in the solid state defines the crystal structure, which in turn dictates material properties like solubility and melting point. Crystal Structure Prediction (CSP) is a computationally intensive field that aims to identify the most stable packing arrangements (polymorphs) from the molecular structure alone.
For Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-, analysis of its likely crystal packing would focus on the intermolecular interactions that stabilize the lattice. Given its structure, several key interactions are expected:
π–π Stacking: The extensive flat surfaces of the dibenzofuran and biphenyl moieties are likely to engage in stacking interactions. nih.gov
Halogen Bonding: The bromine atom can act as a Lewis acid, forming directional non-covalent bonds with Lewis bases (e.g., the oxygen of the furan (B31954) ring or the π-system of an adjacent molecule). nih.gov
C-H···π Interactions: Hydrogen atoms on one molecule can interact favorably with the electron-rich π-systems of a neighboring molecule. nih.gov
Analysis of predicted or experimentally determined crystal structures reveals crucial details about intermolecular distances and angles, providing a complete picture of the molecule's behavior in the solid state. nih.govresearchgate.net
Intermolecular Forces: π-π Stacking and Non-Covalent Interactions
The supramolecular architecture of Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- is significantly influenced by a variety of non-covalent interactions. The extended aromatic system, comprising the dibenzofuran core and the biphenyl moiety, facilitates π-π stacking interactions. These interactions are a primary driving force in the crystal packing of aromatic compounds, where parallel arrangement of the aromatic rings leads to stabilizing electrostatic and dispersion forces. In molecules with similar benzofuran (B130515) or dibenzofuran cores, crystal structure analyses have demonstrated the prevalence of π-π interactions, often with centroid-centroid distances in the range of 3.5 to 3.8 Å. nih.govnih.gov For instance, studies on brominated benzofuran derivatives show aromatic π–π interactions between the furan and phenyl rings of neighboring molecules. nih.gov
Table 1: Common Non-Covalent Interactions in Dibenzofuran-based Structures
| Interaction Type | Typical Distance (Å) | Description |
|---|---|---|
| π-π Stacking | 3.5 - 3.8 | Attraction between parallel aromatic rings. |
| Halogen Bonding (C-Br···X) | Variable | Interaction involving the electrophilic region of the bromine atom. |
| C-H···π Interactions | 2.5 - 3.0 (H to ring centroid) | Interaction between a C-H bond and an aromatic π-system. |
Computational Insights into Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) and other quantum chemical methods provide powerful tools to investigate the reactivity and potential reaction mechanisms of Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-. These computational studies offer a molecular-level understanding that complements experimental observations.
Electron Density Distributions and Electrostatic Potential Surface Analysis
The distribution of electrons within a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For dibenzofuran and its derivatives, calculations show that the HOMO electron densities are primarily localized on the p-orbitals of the carbon and oxygen atoms of the dibenzofuran skeleton. shiga-u.ac.jp This suggests that these sites are susceptible to electrophilic attack.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting intermolecular interactions and reactive sites. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For a molecule like Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-, the MEP surface would likely show negative potential around the oxygen atom of the furan ring and across the π-systems of the aromatic rings, while positive potential would be concentrated around the hydrogen atoms and, significantly, on the outer region of the bromine atom (the σ-hole), indicating its potential for halogen bonding. researchgate.netphyschemres.org
Transition State Modeling and Reaction Pathway Elucidation
Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states (TS). By identifying the lowest energy path between reactants and products, chemists can elucidate reaction mechanisms. For complex molecules like dibenzofuran derivatives, automated tools like ChemTraYzer can be combined with quantum mechanics to find and quantify numerous reactions. rwth-aachen.de This approach involves optimizing the geometries of stationary points (reactants, products, intermediates) and transition states on the potential energy surface. rwth-aachen.de
For Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-, transition state modeling could be applied to predict the outcomes of various reactions, such as electrophilic aromatic substitution or cross-coupling reactions. For example, modeling the addition of an electrophile would involve locating the transition state structures for attack at different positions on the aromatic rings. The calculated activation energies for these pathways would reveal the most likely site of reaction, providing a theoretical basis for regioselectivity. Such studies have been instrumental in understanding the formation and decomposition processes of related chlorinated dibenzofurans. rwth-aachen.de
Global and Local Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global reactivity descriptors apply to the molecule as a whole and are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; a measure of electronegativity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
Local reactivity descriptors, on the other hand, identify the reactivity of specific atomic sites within a molecule. Fukui functions and dual descriptors are commonly used for this purpose. They indicate which sites are most susceptible to nucleophilic, electrophilic, or radical attack. The analysis of these local descriptors can predict the regioselectivity of chemical reactions, complementing the insights gained from MEP analysis and transition state modeling. physchemres.orgresearchgate.net For Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-, these calculations would pinpoint the specific carbon or heteroatom positions most likely to participate in a given chemical transformation.
Structure Property Relationships in Advanced Organic Materials Excluding Biological Activity
Influence of Substituent Position and Electronic Nature
The bromine atom, positioned on the terminal phenyl ring of the biphenyl (B1667301) moiety, exerts a significant influence. As a halogen, bromine is an electron-withdrawing group, which can delocalize π-electrons within the aromatic system. researchgate.net This electronic perturbation modifies the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The introduction of bromine can lead to a stabilization of the HOMO level, which in turn affects the material's ionization potential and charge-injection properties in electronic devices.
Furthermore, the carbon-bromine bond serves as a versatile reactive site for further functionalization through various cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the synthesis of more complex molecular structures and the fine-tuning of material properties. The presence of the heavy bromine atom can also influence the photophysical pathways of the molecule by promoting intersystem crossing from the singlet excited state to the triplet state, a phenomenon crucial in the design of materials for phosphorescent organic light-emitting diodes (OLEDs).
The biphenyl moiety is a key structural element that extends the π-conjugated system of the dibenzofuran (B1670420) core. researchgate.netnih.gov The degree of conjugation between the two phenyl rings in the biphenyl group is highly dependent on the torsional (dihedral) angle between them. stackexchange.com While a completely planar conformation allows for maximum π-orbital overlap and the most effective conjugation, steric hindrance between adjacent hydrogen atoms often forces a twisted arrangement in the ground state. stackexchange.com
This twisting reduces the effective conjugation length, which directly impacts the electronic and optical properties. royalsocietypublishing.org A higher degree of planarity, and thus stronger conjugation, typically leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. The rigid dibenzofuran unit, when coupled with the biphenyl group, creates a larger, more rigid molecular backbone, which is often desirable for achieving high thermal stability and good film-forming properties in organic semiconductor applications. royalsocietypublishing.org
The performance of an organic material is a result of the complex interplay between steric and electronic effects. In Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-, the bulky nature of the dibenzofuran and biphenyl groups can create significant steric hindrance, influencing molecular packing in the solid state. researchgate.net This packing arrangement is critical for charge transport in organic thin-film transistors.
Electronically, the combination of the electron-rich dibenzofuran core and the electron-withdrawing nature of the bromine atom creates an intramolecular electronic push-pull character. This can influence the charge distribution within the molecule and affect its dipole moment and nonlinear optical properties. The balance between these steric and electronic factors is crucial; for instance, while adding bulky groups can prevent intermolecular aggregation and quenching of fluorescence in the solid state, it can also disrupt π-stacking and hinder charge mobility. researchgate.net
Table 1: Representative Data on the Influence of Substituents on the Electronic Properties of Aromatic Compounds This table presents illustrative data from related classes of compounds to demonstrate general electronic trends.
| Compound Structure | Substituent Effect | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Biphenyl (Reference) | None | -5.90 | -0.50 | 5.40 |
| 4-Bromobiphenyl | Electron-withdrawing (-Br) | -5.98 | -0.65 | 5.33 |
| 2-Phenyldibenzofuran | Extended Conjugation | -5.75 | -1.80 | 3.95 |
| Hypothetical Dibenzofuran, 2-(biphenyl-4-yl)- | Further Extended Conjugation | -5.68 | -2.10 | 3.58 |
Correlation Between Molecular Architecture and Photophysical Performance
The molecular structure is directly correlated with how the compound interacts with light, dictating its absorption and emission characteristics.
A primary strategy for achieving strong luminescence in organic molecules is the creation of an extended and rigid π-conjugated system. researchgate.net The linkage of the dibenzofuran core to the biphenyl unit in Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- effectively accomplishes this. This extended conjugation delocalizes the π-electrons over a larger area, which generally leads to several beneficial effects:
Reduced HOMO-LUMO Gap: This shifts the emission to longer wavelengths, allowing for color tuning. rsc.org
Increased Molar Absorptivity: A larger conjugated system typically absorbs light more efficiently.
Higher Fluorescence Quantum Yield: By increasing the rigidity of the molecule, non-radiative decay pathways (e.g., through vibrational relaxation) are suppressed, which enhances the efficiency of light emission. Materials incorporating dibenzofuran are noted for their potential in developing highly efficient blue emitters. rsc.org
The absorption and emission maxima of the compound can be rationally tuned by modifying its molecular architecture. The position of these maxima is primarily determined by the energy gap between the ground state and the first singlet excited state (S1). rsc.org
Introducing the biphenyl group extends the π-system relative to a single phenyl-substituted dibenzofuran, causing a bathochromic shift in both absorption and emission spectra. royalsocietypublishing.org The bromine atom also contributes to this tuning; its electron-withdrawing nature can further lower the LUMO energy, leading to a red shift. researchgate.net The degree of this shift is sensitive to the position of the substituent. By strategically placing different electron-donating or electron-withdrawing groups on the dibenzofuran or biphenyl frameworks, the HOMO and LUMO energy levels can be precisely controlled, allowing for the rational design of materials with specific colors for applications in OLEDs and sensors. royalsocietypublishing.org
Table 2: Representative Photophysical Data for Dibenzofuran-Based Luminophores This table includes illustrative data from similar compounds to demonstrate how structural modifications affect optical properties.
| Compound | Key Structural Feature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) |
|---|---|---|---|---|
| 2-Phenyldibenzofuran | Basic π-system | 315 | 360 | 0.75 |
| 2-(Biphenyl-4-yl)dibenzofuran | Extended π-conjugation | 340 | 395 | 0.85 |
| 2-(4'-Methoxy[1,1'-biphenyl]-4-yl)dibenzofuran | Electron-donating group (-OCH3) | 345 | 410 | 0.90 |
| Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- | Electron-withdrawing group (-Br) | 342 | 405 | 0.82 |
Engineering Molecular Structures for Optimal Charge Transport and Device Efficiency
The performance of advanced organic materials in electronic devices is intrinsically linked to their molecular structure. The deliberate design and engineering of these structures are paramount for achieving optimal charge transport and maximizing device efficiency. The arrangement of atoms within a molecule dictates its electronic properties, intermolecular interactions, and solid-state packing, all of which are critical factors in determining how efficiently charges (electrons and holes) can move through the material.
The compound Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- serves as a pertinent example for discussing these structure-property relationships. Its molecular architecture, which combines a rigid dibenzofuran core with a rotatable biphenyl unit, provides a platform to explore the principles of charge transport and the influence of molecular geometry on solid-state properties. While direct experimental data on the charge transport characteristics of this specific molecule are not extensively available in public literature, its structural motifs allow for an informed discussion based on established principles in organic electronics.
Principles for Designing Ambipolar and Unipolar Charge Transport Materials
The ability of an organic material to transport charges determines its classification as either a unipolar or an ambipolar semiconductor. Unipolar materials predominantly transport one type of charge carrier, either holes (p-type) or electrons (n-type), while ambipolar materials can efficiently transport both. The design of either type of material is guided by several key molecular and energetic principles.
Unipolar Materials:
P-type (hole transport): The design of p-type materials often focuses on molecules with electron-rich aromatic cores that can be easily oxidized. The stability of the resulting radical cation is crucial. Dibenzofuran itself is an electron-rich heterocyclic compound, and its derivatives have been explored as hole-transporting materials in organic field-effect transistors (OFETs) beilstein-journals.orgnih.gov. The biphenyl substituent in Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- would further extend the π-conjugation, which is generally favorable for hole transport.
N-type (electron transport): Conversely, n-type materials are typically designed with electron-deficient aromatic systems that can readily accept an electron to form a stable radical anion. The introduction of electron-withdrawing groups, such as cyano (CN) groups, to a dibenzofuran-biphenyl structure has been shown to create electron-transporting host materials skku.edu. The bromo-substituent on the biphenyl group of the target molecule has a mild electron-withdrawing effect, which might introduce some electron-transporting character, though it is not as potent as stronger withdrawing groups.
Ambipolar Materials:
The design of ambipolar materials is more complex as it requires a balance between the ability to transport both holes and electrons. Several strategies are employed to achieve this:
Donor-Acceptor (D-A) Structures: One common approach is to create molecules that contain both electron-donating and electron-accepting moieties. This design can lower the energy gap of the material, facilitating the injection of both electrons and holes.
Balancing Injection Barriers: For efficient ambipolar transport, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) must be appropriately aligned with the work functions of the source and drain electrodes to minimize the energy barrier for both hole and electron injection.
Extended π-Conjugation: Large, planar, and extensively conjugated molecular backbones can delocalize both positive and negative charges, which is a favorable characteristic for ambipolar behavior.
The molecular structure of Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- suggests it would likely be a p-type semiconductor due to the electron-rich nature of the dibenzofuran and biphenyl units. However, the presence of the bromine atom and the extended conjugation could potentially allow for some degree of electron transport under appropriate device conditions, though it is unlikely to be a highly efficient ambipolar material without further molecular modification.
Influence of Molecular Planarity and Rigidity on Solid-State Properties
The arrangement of molecules in the solid state is a critical determinant of the charge transport properties of an organic material. This arrangement is heavily influenced by the planarity and rigidity of the individual molecules.
Molecular Planarity:
A high degree of planarity in a conjugated molecule generally leads to closer intermolecular packing in the solid state. This close packing enhances the π-π stacking interactions between adjacent molecules, which is the primary pathway for charge hopping in many organic semiconductors. Enhanced π-π stacking leads to greater electronic coupling and, consequently, higher charge carrier mobility.
The dibenzofuran core of Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- is a planar and rigid unit. However, the single bond connecting the dibenzofuran and the biphenyl moieties, as well as the bond between the two phenyl rings of the biphenyl unit, allows for torsional rotation. This rotational freedom can lead to a non-planar conformation of the molecule, which could disrupt the intermolecular packing and hinder efficient charge transport. The degree of planarity in the solid state will depend on a balance between the tendency for the π-system to be planar to maximize conjugation and the steric hindrance between the molecular fragments.
Molecular Rigidity:
The interplay between planarity and rigidity in Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- would significantly impact its solid-state properties. If the molecule adopts a relatively planar conformation in the crystal lattice, the combination of its rigid structure and extended π-system could lead to favorable intermolecular interactions and efficient charge transport. However, significant twisting between the dibenzofuran and biphenyl units would likely result in less ordered packing and lower charge carrier mobility.
Catalytic Applications and Ligand Design Featuring Dibenzofuran and Biphenyl Frameworks
Dibenzofuran (B1670420) and Biphenyl (B1667301) Moieties as Ligand Scaffolds in Homogeneous Catalysis
Dibenzofuran and biphenyl frameworks are prized scaffolds in the architecture of ligands for homogeneous catalysis. Their rigid structures and tunable steric and electronic properties allow for the precise control of the catalytic environment around a metal center. These characteristics are crucial for achieving high activity, selectivity, and stability in catalytic cycles.
Biphenyl and, by extension, dibenzofuran-based phosphine (B1218219) ligands have become indispensable in palladium-catalyzed cross-coupling reactions. nih.gov The efficacy of these catalysts stems from the ligand's ability to promote the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com Bulky and electron-rich dialkylbiaryl phosphine ligands, for instance, enhance the rates of both oxidative addition and reductive elimination, expanding the scope of cross-coupling partners to include challenging substrates like unactivated aryl chlorides and tosylates. nih.gov
Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) confer exceptional activity for Suzuki-Miyaura coupling processes, enabling reactions with low catalyst loadings and the synthesis of extremely hindered biaryls. researchgate.net The modular synthesis of these ligands allows for systematic tuning of their properties. nih.gov The incorporation of a dibenzofuran unit can further modify the ligand's properties, for example, by introducing hydrophilic characteristics through sulfonation, making them suitable for reactions in aqueous media. researchgate.netelsevierpure.com This adaptability is key to their widespread use in synthesizing complex organic molecules, including polymers, natural products, and pharmaceuticals. nih.gov
Ligands built upon biphenyl and dibenzofuran scaffolds are instrumental in the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, heavily rely on these advanced ligands. nih.govresearchgate.net
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is one of the most powerful methods for synthesizing biaryls. uj.ac.zamdpi.com The use of dialkylbiaryl phosphine ligands has made the coupling of aryl chlorides, tosylates, and various heteroaryl systems a routine practice. nih.gov Similarly, in C-N bond formation, ligands like 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl have proven highly effective in the amination of nucleosides. nih.gov The structural elements of these ligands are critical for the reactivity of the catalytic system. nih.gov
Below is a table summarizing the application of analogous ligands in key cross-coupling reactions.
| Reaction Type | Ligand Type | Substrates | Catalyst System | Key Feature |
| Suzuki-Miyaura | Dialkylbiaryl phosphine (e.g., SPhos) | Aryl/heteroaryl halides, arylboronic acids | Palladium | High activity for hindered substrates and aryl chlorides. nih.govresearchgate.net |
| Heck Coupling | Sulfonated dibenzofuran-based phosphine | Aryl halides, acrylates | Palladium | High efficiency in aqueous media for green chemistry applications. researchgate.net |
| Buchwald-Hartwig Amination | Biphenyl phosphine (e.g., DavePhos) | Aryl halides, amines/nucleosides | Palladium | Effective for C-N bond formation, including with complex substrates. nih.gov |
| α-Arylation of Ketones | Biaryl phosphine (e.g., XPhos) | Aryl chlorides/bromides, ketones | Palladium | Enables the formation of α-aryl ketones, important pharmaceutical intermediates. princeton.edu |
Mechanistic Studies of Catalytic Pathways Involving Analogous Compounds
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves a sequence of three elementary steps. nih.gov Understanding this pathway is crucial for optimizing reaction conditions and designing more efficient ligands.
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, which is stabilized by the phosphine ligand. This step forms a square planar arylpalladium(II) halide intermediate. The electron-rich and bulky nature of biaryl phosphine ligands facilitates this step, particularly with less reactive substrates like aryl chlorides. nih.gov
Transmetalation : The arylpalladium(II) intermediate then reacts with an organoboron reagent (Ar'-B(OR)₂) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the Ar' group to the palladium center and displacing the halide. This forms a diarylpalladium(II) complex. nih.govyoutube.com
Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. The steric bulk of the ligand promotes this step by creating a crowded coordination sphere around the metal. nih.govyoutube.com
The structure of the phosphine ligand significantly influences each stage of this process, affecting the stability and reactivity of the palladium intermediates. researchgate.net
Development of Heterogeneous Catalysts Incorporating Dibenzofuran/Biphenyl Units
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To overcome this, researchers are developing heterogeneous catalysts by immobilizing active catalytic species onto solid supports. Incorporating dibenzofuran or biphenyl units into porous materials like Metal-Organic Frameworks (MOFs) is a promising strategy. researchgate.net
These aromatic units can be functionalized with phosphine groups and used as linkers in the synthesis of MOFs. The resulting phosphine-functionalized MOF can then act as a solid, porous ligand for metal catalysts. This approach creates well-defined, accessible, and reusable catalytic sites within a stable framework. For example, a phosphine-functionalized MOF-808 has been successfully used as a solid ligand in rhodium-catalyzed ethylene (B1197577) hydroformylation, demonstrating the potential of this strategy to bridge homogeneous and heterogeneous catalysis. researchgate.net Such immobilized catalysts combine the high reactivity of molecular catalysts with the practical advantages of solid catalysts, including ease of separation and recyclability. researchgate.net
Q & A
Advanced Research Question
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity and activation barriers .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Docking Studies : Explore interactions with palladium catalysts to optimize ligand design .
- Validation : Compare computational predictions with experimental yields and byproduct profiles .
What strategies should be employed to resolve contradictions in bioactivity data, such as varying cytotoxicity across cell lines?
Advanced Research Question
- Dose-Response Analysis : Establish IC₅₀ values under standardized conditions (e.g., 72-hour exposure, MTT assay) .
- Mechanistic Profiling : Use flow cytometry to differentiate apoptosis vs. necrosis and validate via caspase-3 activation assays .
- Kinase Screening : Test against a panel of kinases (e.g., EGFR, VEGFR) to identify off-target effects .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-Bromo-4’-hydroxybiphenyl) to contextualize discrepancies .
What are the critical considerations for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Store at room temperature in airtight, light-protected containers. Desiccants (e.g., silica gel) prevent hydrolysis .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid aqueous buffers unless stabilized with surfactants .
- Safety : Use fume hoods for weighing; refer to SDS guidelines (GHS Category 2 for acute toxicity) .
How can researchers design experiments to elucidate the mechanism of kinase inhibition observed with this compound?
Advanced Research Question
- Enzymatic Assays : Use recombinant kinases (e.g., EGFR-TK) in radiometric or fluorescence-based assays to measure inhibition constants (Kᵢ) .
- Crystallography : Co-crystallize the compound with target kinases (e.g., using SHELX for structure refinement) to identify binding motifs .
- Mutagenesis : Engineer kinase mutants (e.g., ATP-binding site mutations) to probe critical interactions .
- Cellular Validation : Knockdown target kinases via siRNA and assess rescue of cytotoxic effects .
What solvent systems are recommended for preparing stock solutions of this compound, and how does solubility vary with temperature?
Basic Research Question
-
Solubility Data :
Solvent Solubility (mg/mL) DMSO 10.0 Ethanol 3.1 Water <0.1
In crystallographic studies of this compound, how can SHELX software be utilized for structure refinement, and what challenges might arise?
Advanced Research Question
- Data Collection : Use high-resolution X-ray data (≤1.0 Å) for accurate electron density mapping .
- SHELXL Refinement : Apply restraints for disordered bromine atoms and anisotropic displacement parameters. Use TWIN commands for twinned crystals .
- Challenges :
- Validation : Check R-factors and CCDC deposition codes against published standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
